molecular formula C24H18Cl2N4O6S2 B7824139 Fast Red TR Salt 1,5-naphthalenedisulfonate salt

Fast Red TR Salt 1,5-naphthalenedisulfonate salt

Cat. No. B7824139
M. Wt: 593.5 g/mol
InChI Key: PSAWWJOJWWUTJJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Fast Red TR Salt 1,5-naphthalenedisulfonate salt is a useful research compound. Its molecular formula is C24H18Cl2N4O6S2 and its molecular weight is 593.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Plant and Soil Science

  • Visualizing Acid Phosphatase Activity in Rhizospheres : Fast Red TR Salt was used to demonstrate acid phosphatase activity in the rhizosphere of soil-grown plants. This was achieved by treating filter papers with a mixture of 1-naphthyl phosphate and Fast Red TR, resulting in a red complex indicating phosphatase activity. This method provided a qualitative analysis of acid phosphatase in different root zones of maize and Norway spruce plants (Dinkelaker & Marschner, 1992).

Biochemical Analysis and Laboratory Techniques

  • Kinetic Determination of Acid Phosphatase : The kinetic determination of acid phosphatase using alpha-naphthylphosphate as substrate and Fast Red TR for color development was examined. This study identified considerable blank rates due to spontaneous hydrolysis of the substrate, highlighting the need for cautious use of this method (Sanders, Serné, & Hoek, 1978).

  • Organic Chemistry Education : In an educational setting, Fast Red TR was used in an experiment where students observed reactions between naphthyl acetate derivatives and Fast Red TR. This aided in understanding the kinetics of electrophilic aromatic substitution and ester hydrolysis, demonstrating the compound's utility in teaching advanced organic chemistry concepts (Mascarenhas, 2008).

Material Science and Chemistry

  • Study of Naphthalenedisulfonate Salts : Research has been conducted on the crystal structure and hydrogen bonding of various naphthalenedisulfonate salts, including Fast Red TR related compounds. This research contributes to the understanding of molecular interactions and crystal engineering (Burke et al., 2008).

  • Improving Stability of Dyes : Incorporation of naphthalenedisulfonate anions, like those in Fast Red TR, into layered double hydroxides, has been shown to enhance the thermal stability and light fastness of certain dyes, demonstrating the potential of Fast Red TR derivatives in materials chemistry (Zhu et al., 2012).

properties

IUPAC Name

4-chloro-2-methylbenzenediazonium;naphthalene-1,5-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2C7H6ClN2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-5-4-6(8)2-3-7(5)10-9/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAWWJOJWWUTJJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fast Red TR Salt 1,5-naphthalenedisulfonate salt
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Fast Red TR Salt 1,5-naphthalenedisulfonate salt
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